Propargyl-PEG6-NHS ester
Overview
Description
Propargyl-PEG6-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . This reagent is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The synthesis of propargyl esters, such as Propargyl-PEG6-NHS ester, has been achieved through gold-catalyzed reactions . An efficient synthesis of structurally complex allenylsilanes through gold-catalyzed coupling of propargyl esters with alkynylsilanes has been described . DFT calculations support a stepwise pathway consisting of two 1,2-rearrangements (acyloxy and silyl) .Molecular Structure Analysis
The molecular formula of Propargyl-PEG6-NHS ester is C20H31NO10 . It has a molecular weight of 445.47 g/mol .Chemical Reactions Analysis
Propargyl-PEG6-NHS ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Propargyl-PEG6-NHS ester has a molecular weight of 445.5 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Bioconjugation and Drug Delivery
Propargyl-PEG6-NHS ester is commonly used in the field of bioconjugation and drug delivery. PEGylation, the process of attaching poly(ethylene glycol) chains to molecules like proteins, peptides, or drugs, enhances the stability, solubility, and half-life of therapeutic agents. Propargyl-PEG6-NHS ester, as a derivative of PEG, may share these benefits. For instance, it's known that PEGylation improves the pharmacokinetic and pharmacodynamic profiles of drugs, making them more effective in treatment (Jain & Jain, 2008). Additionally, the conjugation of PEG to biological therapeutics has been the gold standard in pharmaceutical industries for enhancing therapeutic efficacy by increasing circulation half-lives and stability, reducing immunogenicity, and lowering toxicity (Qi & Chilkoti, 2015).
Tissue Engineering
In tissue engineering, materials like poly(ethylene glycol) functionalized graphene oxide (PEG-GO) have been explored for their ability to support the attachment, proliferation, and differentiation of stem cells, thereby promoting tissue growth. PEG-GO, similar in function to Propargyl-PEG6-NHS ester due to the presence of PEG, has shown potential in enhancing the biocompatibility and stability of tissue engineering scaffolds (Ghosh & Chatterjee, 2020).
Nanomedicine and Hemostatic Applications
In the realm of nanomedicine, PEG and its derivatives, including possibly Propargyl-PEG6-NHS ester, are used to improve the solubility and stability of nanoparticles for drug delivery. The unique physical and chemical properties of PEGylated nanoparticles allow for targeted drug delivery systems. For instance, HEMOPATCH (Sealing Hemostat), a novel hemostatic pad, uses NHS-PEG (N-hydroxysuccinimide functionalized polyethylene glycol) to rapidly affix collagen pads to tissue and promote hemostasis during surgical procedures (Lewis, Kuntze, & Gulle, 2015).
Future Directions
Propargyl-PEG6-NHS ester is a promising compound in the field of bioconjugation, particularly in the synthesis of antibody-drug conjugates (ADCs) . Its ability to react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage opens up new possibilities for its use in drug delivery .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO10/c1-2-6-25-8-10-27-12-14-29-16-17-30-15-13-28-11-9-26-7-5-20(24)31-21-18(22)3-4-19(21)23/h1H,3-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFFBCAEFRYUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG6-NHS ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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